N-(4-nitrophenyl)thiophene-2-sulfonamide
Overview
Description
N-(4-nitrophenyl)thiophene-2-sulfonamide: is a sulfonamide compound characterized by the presence of a nitrophenyl group attached to the nitrogen atom and a thiophene ring bonded to the sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)thiophene-2-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with thiophene-2-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-nitrophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Reduction: N-(4-aminophenyl)thiophene-2-sulfonamide.
Substitution: Various substituted sulfonamides.
Oxidation: Thiophene-2-sulfonamide sulfoxides or sulfones.
Scientific Research Applications
N-(4-nitrophenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of enzymes, such as SARS Coronavirus Main Proteinase (3CLpro), due to its ability to form hydrogen bonds with key residues.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving protein-ligand interactions and the development of new therapeutic agents.
Mechanism of Action
The mechanism by which N-(4-nitrophenyl)thiophene-2-sulfonamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. For example, its inhibitory activity against SARS Coronavirus Main Proteinase is attributed to the formation of hydrogen bonds with residues Gly143 and Cys145, which are crucial for the enzyme’s function .
Comparison with Similar Compounds
- N-(4-nitrophenyl)thiophene-2-carboxamide
- N-(4-nitrophenyl)thiophene-2-sulfonyl chloride
- N-(4-nitrophenyl)thiophene-2-sulfonyl hydrazide
Comparison: N-(4-nitrophenyl)thiophene-2-sulfonamide is unique due to the presence of both a nitrophenyl group and a thiophene ring, which confer specific electronic and steric properties. Compared to N-(4-nitrophenyl)thiophene-2-carboxamide, the sulfonamide group in this compound provides additional hydrogen bonding capabilities, enhancing its potential as an enzyme inhibitor .
Properties
IUPAC Name |
N-(4-nitrophenyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c13-12(14)9-5-3-8(4-6-9)11-18(15,16)10-2-1-7-17-10/h1-7,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRMJNJFECLOSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386724 | |
Record name | N-(4-nitrophenyl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53442-39-0 | |
Record name | N-(4-nitrophenyl)thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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